C-(9-Methyl-9H-fluoren-9-yl)-methylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-(9-Methyl-9H-fluoren-9-yl)-methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 9-Methyl-9H-fluorene, which can be obtained through the Friedel-Crafts alkylation of fluorene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Intermediate: The 9-Methyl-9H-fluorene is then subjected to a halogenation reaction to introduce a halogen atom (e.g., bromine) at the 9th position, forming 9-Bromo-9-methyl-9H-fluorene.
Amination: The 9-Bromo-9-methyl-9H-fluorene is reacted with methylamine to replace the bromine atom with a methylamine group, yielding C-(9-Methyl-9H-fluoren-9-yl)-methylamine.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: C-(9-Methyl-9H-fluoren-9-yl)-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydrofluorene derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
C-(9-Methyl-9H-fluoren-9-yl)-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with biological molecules.
Industry: The compound may be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of C-(9-Methyl-9H-fluoren-9-yl)-methylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of the target molecule. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
9-Methyl-9H-fluorene: A closely related compound with a similar structure but lacking the methylamine group.
9-Methyl-9H-fluoren-9-ol: Another related compound with a hydroxyl group at the 9th position instead of a methylamine group.
9-Methyl-9H-fluorene-9-carbonyl chloride: A derivative with a carbonyl chloride group at the 9th position.
Uniqueness: C-(9-Methyl-9H-fluoren-9-yl)-methylamine hydrochloride is unique due to the presence of the methylamine group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds without the methylamine group cannot.
Properties
IUPAC Name |
(9-methylfluoren-9-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-15(10-16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15;/h2-9H,10,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNAKCOAGJIFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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